molecular formula C18H20ClN5O B2599940 (E)-3-(2-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide CAS No. 1396890-03-1

(E)-3-(2-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide

Número de catálogo: B2599940
Número CAS: 1396890-03-1
Peso molecular: 357.84
Clave InChI: GXXSZDBYLOWFDW-VOTSOKGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(2-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C18H20ClN5O and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(2-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide, a compound with the CAS number 1396890-03-1, has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to synthesize recent findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • Molecular Formula : C22H28ClN3O
  • Molecular Weight : 357.8 g/mol

The compound features a chlorophenyl group and a piperazine moiety, which are often associated with enhanced biological activity against various targets.

The primary mechanism of action for this compound involves its role as an inhibitor of certain kinases. Kinase inhibitors are crucial in cancer therapy as they interfere with cell signaling pathways that promote tumor growth.

Inhibition of Kinases

Research indicates that this compound exhibits significant inhibitory activity against several kinases. For instance, it has been shown to inhibit the growth of Ba/F3 cells expressing Bcr-Abl T315I with an IC50 value of approximately 26 nM, indicating potent activity against this mutant kinase associated with resistance in chronic myeloid leukemia (CML) .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the piperazine and pyrimidine rings can significantly influence its biological potency.

Key Findings:

  • Piperazine Substituents : Variations in substituents on the piperazine ring have been shown to enhance selectivity and potency against specific kinases.
  • Pyrimidine Modifications : Alterations in the pyrimidine structure can affect binding affinity and specificity towards ATP-binding sites in kinases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
Bcr-Abl T315I InhibitionBa/F3 Cells26
Antiproliferative ActivityVarious Cancer Cell Lines40 - 100
Kinase InhibitionCDK4/CDK68 (CDK4), 0.62 (CDK6)

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed promising anticancer activity against multiple cell lines, including HOP-92 and HCT-116, with GI values indicating significant cytotoxic effects at 10 μM doses .
  • Kinase Selectivity : Another investigation highlighted that modifications leading to improved selectivity for CDK inhibitors resulted in lower toxicity profiles while maintaining efficacy against tumor cells .

Propiedades

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-6-14-4-2-3-5-15(14)19/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXSZDBYLOWFDW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.